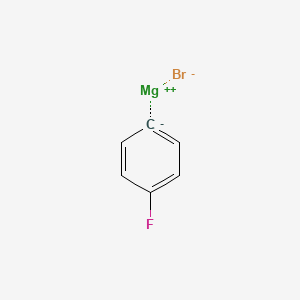4-Fluorophenylmagnesium bromide
CAS No.: 352-13-6
Cat. No.: VC1750873
Molecular Formula: C6H4BrFMg
Molecular Weight: 199.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 352-13-6 |
|---|---|
| Molecular Formula | C6H4BrFMg |
| Molecular Weight | 199.3 g/mol |
| IUPAC Name | magnesium;fluorobenzene;bromide |
| Standard InChI | InChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |
| Standard InChI Key | BRKADVNLTRCLOW-UHFFFAOYSA-M |
| SMILES | C1=CC(=CC=[C-]1)F.[Mg+2].[Br-] |
| Canonical SMILES | C1=CC(=CC=[C-]1)F.[Mg+2].[Br-] |
Introduction
Physical and Chemical Properties
Basic Properties and Identification
4-Fluorophenylmagnesium bromide is an organometallic compound with the molecular formula C6H4BrFMg and a molecular weight of 199.31 g/mol . It is commonly identified by its CAS number 352-13-6 and is classified as a Grignard reagent . The compound features a magnesium atom bound to both bromine and a 4-fluorophenyl group. For systematic identification purposes, the following table summarizes its key identifiers:
| Property | Value |
|---|---|
| CAS Number | 352-13-6 |
| Molecular Formula | C6H4BrFMg |
| Molecular Weight | 199.31 g/mol |
| SMILES Notation | FC1=CC=C([Mg]Br)C=C1 |
| InChI Key | QYBFFRXNNFXREA-UHFFFAOYSA-M |
| Synonyms | p-Fluorophenylmagnesium bromide, Bromo(4-fluorophenyl)magnesium |
Physical Properties
In its pure form, 4-Fluorophenylmagnesium bromide presents as a clear yellow to red-brown solution when dissolved in appropriate solvents . The physical properties of this compound are crucial for understanding its behavior in laboratory and industrial settings. The table below summarizes its key physical characteristics:
| Physical Property | Value |
|---|---|
| Appearance | Clear yellow to red-brown solution |
| Melting Point | 5°C |
| Boiling Point | 66°C |
| Density | 1.043 g/mL at 25°C |
| Flash Point | -40°F |
These physical properties indicate the highly reactive nature of the compound and inform the necessary handling precautions .
Synthesis and Preparation
Laboratory Synthesis Methodology
The synthesis of 4-Fluorophenylmagnesium bromide typically follows the classical Grignard reagent preparation route. This involves the reaction of 4-fluorobromobenzene with magnesium metal in an appropriate ethereal solvent. A detailed synthetic procedure can be described as follows:
-
Magnesium turnings (53.5 g, 2.2 mol) and iodine (0.3 g, as an activator) are placed in a 4-liter reactor under nitrogen atmosphere at room temperature .
-
The mixture is heated to 70°C to activate the magnesium surface .
-
A solution of 4-fluorobromobenzene (369.5 g, 2.11 mol) in tetrahydrofuran (1960 mL) is added dropwise over one hour .
-
After complete addition, the reaction mixture is heated to reflux temperature (68-70°C) for 30 minutes .
-
The mixture is then cooled to 25°C, yielding approximately 2000 g of a 20% solution of 4-Fluorophenylmagnesium bromide in tetrahydrofuran .
The synthesis requires specific handling considerations, including conducting the reaction under an inert atmosphere (typically nitrogen) to prevent oxidation of the highly reactive Grignard reagent, and protecting the final product from light and moisture .
Applications in Organic Synthesis
Pharmaceutical Intermediates
4-Fluorophenylmagnesium bromide plays a crucial role in pharmaceutical synthesis, particularly in the production of various therapeutic agents. Some notable pharmaceutical applications include:
-
Synthesis of Paroxetine: It serves as a key intermediate in the production of this widely prescribed antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class .
-
Production of Aprepitant: This Grignard reagent functions as an important intermediate in the synthesis of aprepitant, a neurokinin-1 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting .
-
Development of Androgen Receptor Antagonists: The compound is utilized in the synthesis of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives, which have demonstrated potential as androgen receptor antagonists for treating conditions like prostate cancer .
General Synthetic Applications
Beyond pharmaceutical synthesis, 4-Fluorophenylmagnesium bromide exhibits versatility in various organic transformations:
-
Introduction of 4-Fluorophenyl Groups: The compound serves as an efficient reagent for introducing 4-fluorophenyl moieties into diverse organic structures .
-
Synthesis of Arylsulfides: Through cross-coupling reactions with thiols, this Grignard reagent enables the formation of arylsulfides, which are important structural components in various compounds of pharmaceutical and material science interest .
-
Carbonyl Addition Reactions: As a typical Grignard reagent, it undergoes nucleophilic addition to carbonyl compounds, producing secondary and tertiary alcohols bearing the 4-fluorophenyl substituent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume